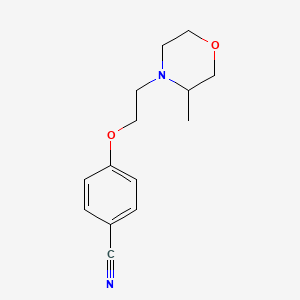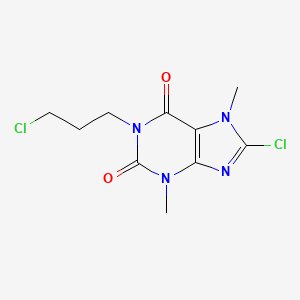
8-Chloro-1-(3-chloropropyl)theobromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33021430 is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33021430 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD33021430 is scaled up using large reactors and advanced equipment. The process involves continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize waste. Industrial production methods also incorporate safety measures to handle hazardous chemicals and ensure the safety of workers and the environment.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33021430 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: MFCD33021430 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD33021430 often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of MFCD33021430 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD33021430 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: MFCD33021430 is investigated for its therapeutic potential in treating various diseases. It may act as a drug candidate or a lead compound for the development of new medications.
Industry: The compound finds applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially important compounds.
Mécanisme D'action
The mechanism of action of MFCD33021430 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in a particular biochemical pathway or its therapeutic action in a disease model.
Comparaison Avec Des Composés Similaires
MFCD33021430 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD33021431 and MFCD33021432, may exhibit comparable properties and reactivity.
Uniqueness: MFCD33021430 may possess unique features, such as higher stability, selectivity, or potency, making it more suitable for specific applications. Its distinct chemical structure may also confer advantages in terms of synthesis and scalability.
Propriétés
Formule moléculaire |
C10H12Cl2N4O2 |
|---|---|
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
8-chloro-1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H12Cl2N4O2/c1-14-6-7(13-9(14)12)15(2)10(18)16(8(6)17)5-3-4-11/h3-5H2,1-2H3 |
Clé InChI |
FKHGHIUKMYFPFH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CCCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


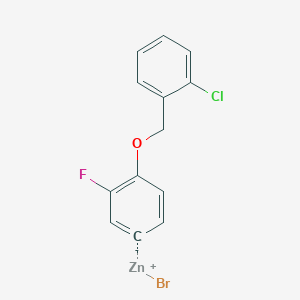
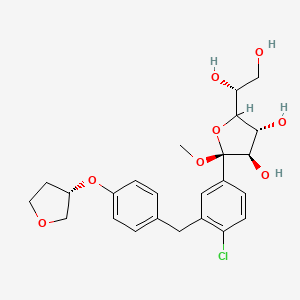
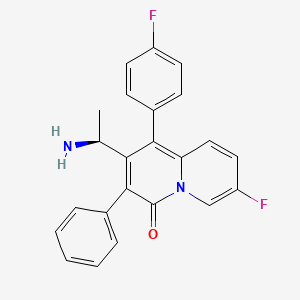
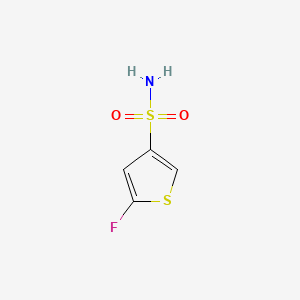
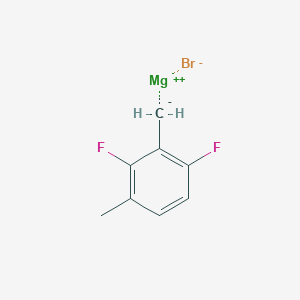
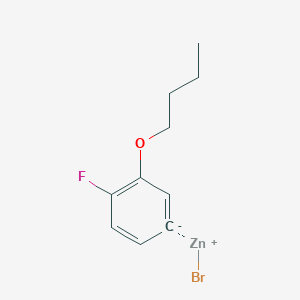
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
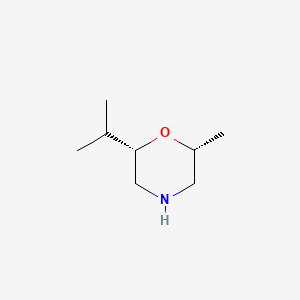
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
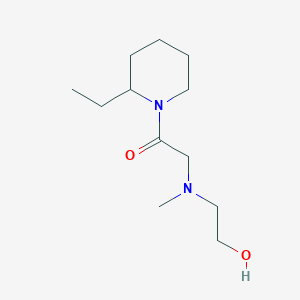
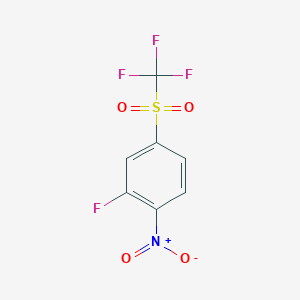
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

